5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Synonym Validation

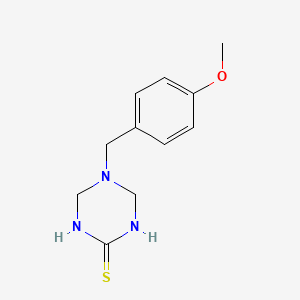

The compound’s systematic name is derived from its triazine core and substituents. The parent ring is a 1,4,5,6-tetrahydro-1,3,5-triazine, indicating partial saturation at positions 1, 4, 5, and 6. The substituents include:

- Thiol group (-SH) at position 2.

- 4-Methoxybenzyl group (a benzyl group with a methoxy substituent at the para position) at position 5.

This naming aligns with IUPAC rules for heterocyclic compounds, where numbering prioritizes the lowest possible sequence for substituents.

Synonyms include:

Molecular Formula and Structural Isomerism Analysis

Molecular Formula : C₁₁H₁₅N₃OS.

Molecular Weight : 237.32 g/mol.

Structural Isomerism

The compound exhibits limited structural isomerism due to the fixed positions of substituents on the triazine ring:

| Feature | Description |

|---|---|

| Triazine Core | 1,3,5-Triazine with partial saturation (1,4,5,6-tetrahydro) |

| Substituent Placement | Thiol at C2; 4-methoxybenzyl at N5 |

| Ring Conformation | Partial saturation eliminates geometric isomerism (cis/trans) |

No stereoisomerism is observed due to the absence of chiral centers.

Comparative Analysis of Registry Numbers

Registry identifiers confirm the compound’s identity across databases:

| Registry Identifier | Value | Source |

|---|---|---|

| CAS | 810634-55-0 | |

| PubChem CID | 1963260 | |

| InChIKey | QEPICTQOVQEFMN-UHFFFAOYSA-N | |

| ChemBase ID | 61125 | |

| MDL | MFCD13816267 |

Validation : Consistency across sources confirms the compound’s unique identity.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-15-10-4-2-9(3-5-10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPICTQOVQEFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CNC(=S)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with formaldehyde and hydrogen sulfide under acidic conditions to form the triazine ring and introduce the thiol group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has indicated that compounds similar to 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol exhibit antioxidant properties. These properties are crucial for developing therapeutics aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders. A study highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential use in antioxidant formulations .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with microbial membranes effectively, leading to cell lysis. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria . Such properties make it a candidate for developing new antibiotics or preservatives in pharmaceuticals.

Pharmacological Applications

The triazine ring system is known for its diverse pharmacological activities. Research has explored derivatives of this compound for their potential as anti-inflammatory and analgesic agents. The presence of the methoxybenzyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its thiol group allows for thiol-ene click chemistry reactions, leading to the development of functionalized polymers with specific mechanical and thermal properties. These materials can be applied in coatings and adhesives where durability and resistance to environmental factors are essential .

Nanotechnology

The compound's unique chemical characteristics make it suitable for applications in nanotechnology. It can be used as a stabilizing agent in the synthesis of nanoparticles or as a precursor for creating nanocomposites with enhanced electrical or thermal conductivity .

Agricultural Applications

Pesticide Development

The antimicrobial properties of this compound extend to agricultural applications as well. It has potential as a natural pesticide due to its effectiveness against plant pathogens. Studies suggest that formulations containing this compound can protect crops from fungal infections while being less harmful to beneficial insects compared to traditional pesticides .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antioxidant Efficacy of Triazine Derivatives | Medicinal Chemistry | Demonstrated significant free radical scavenging activity. |

| Antimicrobial Activity of Thiol Compounds | Microbiology | Effective against various bacterial strains; potential as an antibiotic agent. |

| Polymerization Using Triazine-Based Monomers | Materials Science | Successful synthesis of durable polymers with enhanced properties. |

| Natural Pesticides from Triazine Compounds | Agriculture | Effective against fungal pathogens; safer alternative to synthetic pesticides. |

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine-2-thiol Family

The following compounds share the 1,3,5-triazine-2-thiol backbone but differ in substituents at the 5-position, leading to variations in properties and applications:

Challenges in Comparative Studies

- Data Limitations : Direct experimental data for the target compound (e.g., crystallographic, spectroscopic) are absent in the provided evidence, necessitating extrapolation from analogs.

- Synthetic Pathways : Methods for similar compounds (e.g., nucleophilic substitution with sodium hydride in DMF ) may apply to the target, but regioselectivity could vary due to steric effects from the 4-methoxybenzyl group.

Biological Activity

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol (hereafter referred to as "the compound") is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₅N₃OS

- CAS Number : 810634-55-0

- MDL Number : MFCD13816267

Antimicrobial Activity

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated effective inhibition of growth. For instance:

- Staphylococcus aureus and Escherichia coli were sensitive to the compound, with Minimum Inhibitory Concentrations (MIC) reported in the low micromolar range .

Anticancer Properties

The compound has shown promising anticancer activity in various studies:

- A study reported that triazine derivatives can induce apoptosis in cancer cells. The presence of the methoxy group enhances cytotoxicity against certain cancer cell lines, such as HeLa and MCF-7 .

- The mechanism of action involves the disruption of cellular functions including DNA replication and protein synthesis .

Anti-inflammatory Effects

Preliminary investigations have suggested that the compound may possess anti-inflammatory properties:

- It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities involved in inflammatory responses and cell signaling pathways.

Research Findings and Case Studies

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To clarify the molecular interactions and pathways affected by the compound.

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Use a nucleophilic substitution reaction starting with trichlorotriazine and 4-methoxybenzylamine under inert conditions (e.g., nitrogen atmosphere).

- Step 2 : Introduce the thiol group via thiourea intermediate formation, followed by acid-catalyzed cyclization.

- Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and reflux duration (6–12 hours) to enhance yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- IR Spectroscopy : Identify thiol (-SH) stretches near 2550–2600 cm⁻¹ and triazine ring vibrations (1450–1600 cm⁻¹).

- ¹H NMR : Confirm methoxybenzyl protons (δ 3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.4 ppm) and triazine-thiol protons (δ 4.1–4.5 ppm).

- Purity Assessment : Monitor via TLC (silica gel, ethyl acetate/hexane) and GC with flame ionization detection .

Q. What are the stability considerations and decomposition risks during handling?

- Methodological Answer :

- Thermal Stability : Avoid heating above 150°C; decomposition releases toxic SOₓ and NOₓ fumes .

- Acid Sensitivity : Explosive decomposition occurs with concentrated sulfuric acid. Use neutral buffers during biological assays .

- Storage : Store under argon at –20°C in amber vials to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence receptor binding and biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroprotection studies.

- Receptor Affinity Assays : Use radioligand displacement assays (e.g., PKR1/PKR2) to quantify binding. PC7, a structural analog, shows 75-fold selectivity for PKR1, validated via competitive binding with ³H-Bv8 .

Q. What mechanistic pathways underlie its neuroprotective effects in oxygen-glucose deprivation (OGD) models?

- Methodological Answer :

- In Vitro Models : Expose cortical neurons to OGD for 60 minutes, followed by compound treatment (1–10 µM). Measure cell viability via PI staining and LDH release.

- Pathway Analysis : Western blotting for ERK/Akt/GSK3β phosphorylation reveals activation of pro-survival kinases. Compare with PKR1/PKR2 knockout models to confirm receptor dependency .

Q. How can contradictions in toxicity profiles across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Conduct acute toxicity assays (OECD 423) with varying administration routes (oral, IV). Note LD50 discrepancies (e.g., IV toxicity at 2220 µg/kg vs. higher oral tolerance) .

- Purity Validation : Use HPLC-MS to rule out impurities as confounding factors. Cross-reference with in vitro cytotoxicity (IC50) in HepG2 cells .

Q. What derivatization strategies can enhance the thiol group's utility in biochemical probes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.